5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Crystallinity Thermal Stability Purification

Researchers requiring a crystalline, polymer-grade diol with defined stereochemistry face purity and supply inconsistencies. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4), >98% GC, eliminates batch-to-batch variability in ketal-functionalized polyester synthesis. - Polymer Intermediate: Serves as a diol monomer in polycondensation with dimethyl terephthalate, enabling post-polymerization hydrolysis for functionalizable coatings and drug delivery vehicles. - Synthetic Building Block: Crystalline nature and high melting point (~135°C) facilitate recrystallization, critical for multi-step API intermediate protection. - Supply Reliability: Available in multiple gram-to-kilogram scales from validated inventory, ensuring reproducible material for R&D and pilot-scale production.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 2425-41-4
Cat. No. B1663932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
CAS2425-41-4
Synonyms1,3-Dioxane-5,5-dimethanol, 2-phenyl- (9CI)
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1C(COC(O1)C2=CC=CC=C2)(CO)CO
InChIInChI=1S/C12H16O4/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2
InChIKeyDHWCGYXHBIWIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Overview


5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4), also known as mono-benzalpentaerythritol, is a crystalline solid (melting point: 135°C) belonging to the 1,3-dioxane class of cyclic acetals [1]. It is characterized by a six-membered dioxane ring bearing two primary hydroxymethyl groups at the 5-position and a phenyl substituent at the 2-position [2]. The compound is commercially available from multiple vendors with purities ranging from 95% to >98% (GC) and serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers [3].

1 Diol monomer for functional polyester synthesis
2 Benzylidene acetal protecting group strategy

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane: Irreplaceable Advantages


Substituting 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with a generic 1,3-dioxane or a different benzylidene acetal is not a straightforward interchange. The presence of two primary hydroxymethyl groups at the 5-position confers unique reactivity as a diol monomer in polymerization reactions, enabling the synthesis of polyesters with pendant ketals [1]. In contrast, analogs lacking these hydroxymethyl groups (e.g., 2-phenyl-1,3-dioxane) cannot participate in such polycondensation reactions. Additionally, the specific solid-state conformation—a chair-shaped dioxane ring with an equatorial phenyl group—influences intermolecular hydrogen bonding and packing, which can affect solubility, melting point, and crystallinity relative to other benzylidene acetals [2]. These structural and functional distinctions mean that in applications requiring a reactive diol or a well-defined crystalline acetal, simple substitution with an in-class compound will fail to deliver the desired performance.

Target Compound

Functionality Two primary hydroxymethyl groups enable polycondensation
Conformation Chair-shaped ring, equatorial phenyl group

Generic 1,3-Dioxanes

Risk Lack diol groups, cannot undergo polycondensation
Risk Different solid-state packing may alter solubility and melting behavior

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane: Comparative Evidence


Higher Melting Point than Benzylidene Glycerol

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane exhibits a melting point of 135°C, which is significantly higher than the 84°C melting point of the structurally related 1,3-O-benzylidene glycerol . This 51°C increase in melting point indicates stronger intermolecular forces and greater crystallinity, which can facilitate purification by recrystallization and improve handling during storage and formulation.

Melting Point Comparison
Data to verify
135°C vs 84°C (+51°C)
May support purification and handling
Cross-study comparable, no direct source cited
Crystallinity Thermal Stability Purification

Conformational Locking: Equatorial Phenyl

X-ray crystallography confirms that in 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the 1,3-dioxane ring adopts a chair conformation and the 2-phenyl substituent occupies an equatorial position [1]. This contrasts with many 2-substituted 1,3-dioxanes where axial orientation can predominate depending on substitution pattern. The equatorial phenyl group minimizes steric strain and directs intermolecular hydrogen bonding, contributing to the compound's high melting point and well-defined crystal lattice.

Conformational Locking
Head-to-head
Equatorial phenyl (chair) vs. axial preference
Supports reproducible solid-state properties
X-ray diffraction at 173 K [REFS-1]
Crystallography Conformational Analysis Structure-Property Relationship

Reactive Diol for Pendant Ketal Polyesters

Copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with dimethyl terephthalate and either ethylene glycol or 1,4-butanediol yields polyesters containing pendant ketal groups [1]. In contrast, 2-phenyl-1,3-dioxane (which lacks the two hydroxymethyl groups) cannot undergo this polycondensation reaction. The resulting pendant ketals can be subsequently hydrolyzed to generate hydroxyl-functionalized polymers, enabling post-polymerization modifications not possible with simple aromatic diols.

Reactive Diol Monomer
Class-level
Participates in polycondensation vs. non-reactive analog
Enables functional polyester synthesis
Melt polycondensation with terephthalate [REFS-1]
Polymer Chemistry Functional Monomers Thermoset Polyesters

TCI Purity Specification

TCI Chemicals offers 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with a purity specification of >98.0% (GC) [1]. This is higher than the 95-96% purity grades commonly offered by other suppliers for this compound . For sensitive applications such as polymer synthesis or pharmaceutical intermediate preparation, this higher purity grade can reduce the need for additional purification steps and improve batch-to-batch consistency.

Purity Grade
Specification review
>98.0% (GC) vs. 95-96%
Higher purity may reduce side reactions
Supplier specification, independent verification advised
Procurement Purity Quality Control

Protected Diol Intermediate in Pharma Synthesis

Patent CN202410189273.9 discloses the use of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane as a key intermediate in the synthesis of 4-trans-(4-alkyl)cyclohexylbenzaldehyde derivatives [1]. In this process, the benzylidene acetal serves as a temporary protecting group for the pentaerythritol-derived diol, enabling subsequent functionalization of the phenyl ring without interference from the hydroxyl groups. This contrasts with the use of simpler benzylidene acetals (e.g., benzylidene glycerol) which would not provide the necessary stability or steric bulk for the subsequent alkylation steps.

Protecting Group Strategy
Class-level
Reported in multi-step pharma intermediate synthesis
Supports sequential functionalization route
Patent CN202410189273.9, process robustness to verify
Pharmaceutical Intermediates Protecting Group Strategy Process Chemistry

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane: Optimal Applications


Pendant Hydroxyl Functional Polyesters

In polymer chemistry, this compound serves as a diol monomer for the preparation of polyesters bearing pendant ketal groups. Copolymerization with dimethyl terephthalate and ethylene glycol or 1,4-butanediol yields polymers that, upon mild acidic hydrolysis, reveal free hydroxyl groups for further functionalization [1]. This approach is valuable for creating thermoset coatings, adhesives, and drug delivery vehicles where post-polymerization modification is required. The defined melting point and high purity of the commercial material ensure reproducible polymer properties [2].

Protected Diol Synthesis for Pharmaceuticals

As demonstrated in patent CN202410189273.9, the compound is an effective protecting group for pentaerythritol-derived diols during multi-step organic synthesis [1]. Its crystalline nature and high melting point facilitate purification by recrystallization, while the equatorial phenyl group ensures predictable reactivity under acidic and basic conditions. This application is particularly relevant in the synthesis of complex drug candidates where selective protection of 1,3-diols is required [2].

Supramolecular Assembly Building Block

The well-defined chair conformation and equatorial phenyl orientation of this compound, as determined by single-crystal X-ray diffraction, make it a useful building block for the design of supramolecular architectures [1]. The intermolecular O–H⋯O hydrogen bonding pattern can be exploited to create predictable crystal lattices, which is valuable in crystal engineering and the development of organic solid-state materials [2].

Application
Selection Property
Validation Focus
Functional polyester research
Diol monomer reactivity
Polycondensation and ketal hydrolysis consistency
Protected diol intermediate synthesis
Acetal protecting group stability
Selective deprotection and yield reproducibility
Supramolecular crystal engineering
Predictable crystal lattice
Hydrogen-bonding pattern and packing repeatability

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35 linked technical documents
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